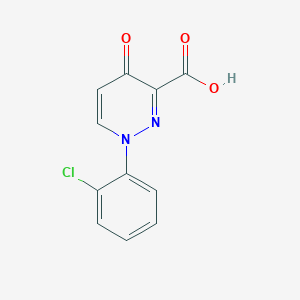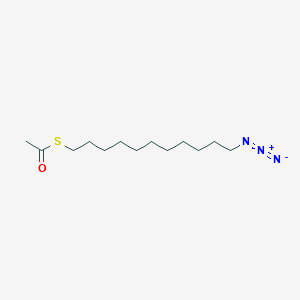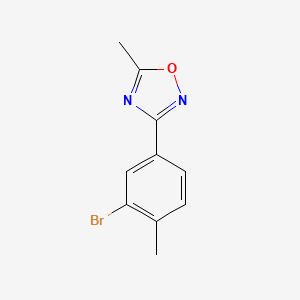
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- is a heterocyclic compound that features a pyridazine ring substituted with a carboxylic acid group and a 2-chlorophenyl group
Preparation Methods
The synthesis of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- typically involves the reaction of pyridazine derivatives with chlorinated aromatic compounds under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridazine ring and the chlorophenyl group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- include other pyridazine derivatives with different substituents. For example:
3-Pyridazinecarboxylic acid, 1-(2-methylphenyl)-1,4-dihydro-4-oxo-: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
3-Pyridazinecarboxylic acid, 1-(2-fluorophenyl)-1,4-dihydro-4-oxo-: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets. The uniqueness of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
| 937670-76-3 | |
Molecular Formula |
C11H7ClN2O3 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
InChI Key |
PQKLROPBOJXIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)


![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)

![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)

![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)

